molecular formula C13H29N B13261704 (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine

(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine

Cat. No.: B13261704
M. Wt: 199.38 g/mol
InChI Key: RSZNXJLCHHGISJ-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine is a sterically hindered secondary amine. This compound is known for its unique structural features, which make it a valuable building block in organic synthesis and medicinal chemistry. It is particularly useful in the preparation of drug candidates containing hindered amine motifs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine can be achieved through hydroamination methods. One innovative approach involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This method provides a practical route to access sterically hindered amines.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydroamination techniques. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications, including:

    Chemistry: It serves as a chemically differentiated building block for organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of hindered amines with biological targets.

    Medicine: In medicinal chemistry, it is utilized in the development of drug candidates, especially those containing hindered amine motifs.

    Industry: The compound finds applications in the production of polymers and other industrial chemicals, where its unique structural features are advantageous.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with molecular targets through its amine group. The steric hindrance provided by the bulky substituents influences its binding affinity and selectivity towards specific targets. This makes it a valuable tool in the design of selective inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its specific steric hindrance and structural features. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity, making it a preferred choice in various synthetic and medicinal applications.

Properties

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

2,4,4-trimethyl-N-(3-methylbutan-2-yl)pentan-2-amine

InChI

InChI=1S/C13H29N/c1-10(2)11(3)14-13(7,8)9-12(4,5)6/h10-11,14H,9H2,1-8H3

InChI Key

RSZNXJLCHHGISJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)(C)CC(C)(C)C

Origin of Product

United States

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